molecular formula C14H13NO2 B1295963 2-(4-Ethoxybenzoyl)pyridine CAS No. 32941-23-4

2-(4-Ethoxybenzoyl)pyridine

Cat. No. B1295963
CAS RN: 32941-23-4
M. Wt: 227.26 g/mol
InChI Key: PNYIMMUCLUTXQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine-containing compounds has been explored in various studies. For instance, a novel pyridine-containing aromatic dianhydride monomer was synthesized through a multi-step process involving nitro displacement, acidic hydrolysis, and cyclodehydration . This monomer was then used to create a series of new polyimides, demonstrating the versatility of pyridine derivatives in polymer chemistry. Similarly, the synthesis of complex molecules like 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile showcases the intricate reactions that can be employed to construct pyridine-based structures .

Molecular Structure Analysis

The molecular structures of pyridine derivatives have been extensively studied using techniques such as X-ray crystallography. For example, the crystal and molecular structures of cognition activators were determined, revealing the conformation of the molecules and the presence of hydrogen bonds in some cases . Co-crystals of pyridine derivatives with alkoxybenzoic acids have been characterized, showing that they are held together by O—H⋯N hydrogen bonds, forming linear hydrogen-bonded units . The molecular structure of tetrahydrobenzo[e]pyrano[4,3-b]pyridines was also elucidated, with the rings adopting specific conformations and the molecules forming chain structures through hydrogen bonds .

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be inferred from the synthesis and structural analysis of various compounds. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate provided an efficient route to synthesize 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which was then used to prepare a series of phenylazopyrimidone dyes . This demonstrates the potential of pyridine derivatives to participate in complex chemical reactions, leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The polyimides derived from pyridine-containing monomers exhibited good solubility, thermal stability, and mechanical properties, making them suitable for various applications . The crystal packing of certain pyridine derivatives is stabilized by intermolecular hydrogen bonds, which can affect their melting points and solubility . The electronic and vibrational characteristics of 2-ethoxy-4-(pyridine-2yliminomethyl)-phenol were studied both experimentally and theoretically, providing insights into the stability, charge delocalization, and non-linear optical behavior of the compound .

Safety and Hazards

The safety data sheet for pyridine indicates that it is a highly flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(4-ethoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-17-12-8-6-11(7-9-12)14(16)13-5-3-4-10-15-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYIMMUCLUTXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186593
Record name Ketone, p-ethoxyphenyl 2-pyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32941-23-4
Record name Ketone, p-ethoxyphenyl 2-pyridyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032941234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, p-ethoxyphenyl 2-pyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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